Eliglustat tartrate

glucosylceramide synthase enzyme selectivity off-target inhibition

Eliglustat tartrate is a highly selective glucosylceramide synthase (GCS) inhibitor (IC50 40 nM) with >250-fold selectivity over intestinal and lysosomal glycosidases—eliminating off-target variables that compromise miglustat-based studies. It is the definitive tool compound for peripheral glycosphingolipid investigations where CNS penetration must be avoided. As a validated CYP2D6/P-gp probe substrate with well-characterized DDI benchmarks (8.9× exposure increase with paroxetine; >85% decrease with rifampin), it is indispensable for pharmacogenomic and drug-transporter research. With multiple AB-rated generic manufacturers and a mature supply chain, sourcing this compound ensures reliable, cost-effective procurement compared to single-source alternatives.

Molecular Formula C50H78N4O14
Molecular Weight 959.188
CAS No. 104138-64-9
Cat. No. B597556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEliglustat tartrate
CAS104138-64-9
SynonymsAgalsidase Beta
Molecular FormulaC50H78N4O14
Molecular Weight959.188
Structural Identifiers
SMILESCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/2C23H36N2O4.C4H6O6/c2*1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h2*10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t2*19-,23-;1-,2-/m111/s1
InChIKeyKUBARPMUNHKBIQ-VTHUDJRQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eliglustat Tartrate (CAS 104138-64-9): Glucosylceramide Synthase Inhibitor for Gaucher Disease Type 1


Eliglustat tartrate (CAS 104138-64-9) is a small-molecule glucosylceramide synthase (GCS) inhibitor indicated for the long-term treatment of adult patients with Gaucher disease type 1 (GD1) [1]. It is formulated as the hemitartrate salt of eliglustat (C50H78N4O14, MW 959.17) and is administered orally [2]. As a substrate reduction therapy (SRT) agent, eliglustat acts upstream of the enzymatic defect to reduce the accumulation of glucosylceramide, the primary substrate in GD pathophysiology [3]. Its clinical use is guided by CYP2D6 metabolizer status, with dosing adjusted for extensive, intermediate, or poor metabolizers [4].

Why Eliglustat Tartrate Cannot Be Substituted with Miglustat or Other GCS Inhibitors


Within the substrate reduction therapy (SRT) class for Gaucher disease, two orally administered glucosylceramide synthase (GCS) inhibitors exist: eliglustat tartrate and miglustat. However, generic substitution between these agents is not pharmacologically or clinically appropriate due to fundamental differences in molecular target specificity, off-target enzyme inhibition profiles, CYP2D6 pharmacogenetic dosing requirements, and drug-drug interaction liabilities [1]. Additionally, emerging preclinical GCS inhibitors such as venglustat (GZ/SAR402671) exhibit brain penetration and distinct selectivity profiles that differ from eliglustat, making cross-compound substitution invalid for research and clinical applications [2]. These non-interchangeable characteristics necessitate compound-specific procurement decisions for both clinical use and laboratory investigations.

Eliglustat Tartrate: Quantified Differentiation Evidence Against Comparators


Enzyme Selectivity Profile: Eliglustat vs. Off-Target Glycosidases

Eliglustat tartrate exhibits a selectivity window of >250-fold for glucosylceramide synthase (GCS) over a panel of seven glycosidases. In K562 cell assays, GCS inhibition occurs with IC50 = 40 nM, whereas inhibition of α-glucosidase I, α-glucosidase II, α-1,6-glucosidase, lysosomal glucocerebrosidase, non-lysosomal glucosylceramidase, sucrase, and maltase requires concentrations exceeding 10 µM [1]. This selectivity profile differentiates eliglustat from miglustat, an iminosugar-based GCS inhibitor that also inhibits intestinal disaccharidases (sucrase, maltase) at therapeutic concentrations, resulting in dose-limiting gastrointestinal adverse events [2].

glucosylceramide synthase enzyme selectivity off-target inhibition substrate reduction therapy

Clinical Biochemical Response: Eliglustat vs. Miglustat in GD1 Patients

In a retrospective comparative study of GD1 patients, biochemical marker responses differed significantly between SRT agents. Patients receiving eliglustat demonstrated biochemical responses comparable to enzyme replacement therapy (ERT), whereas miglustat-treated patients showed a less robust response. Specifically, plasma glucosylsphingosine (lyso-Gb1), a sensitive biomarker of Gaucher disease burden, decreased more substantially with eliglustat treatment than with miglustat [1]. Additionally, a 2023 systematic review and meta-analysis reported that miglustat did not significantly improve hematologic outcomes in treatment-naïve patients and resulted in decreased platelet levels in treatment-experienced patients, while eliglustat maintained stable outcome values [2].

Gaucher disease biochemical markers plasma glucosylsphingosine substrate reduction therapy

CNS Penetration Limitation: Eliglustat vs. Brain-Penetrant GCS Inhibitors

Eliglustat tartrate is characterized by minimal brain penetration, which restricts its therapeutic application to non-neuronopathic Gaucher disease type 1. This property is a deliberate design feature to avoid CNS-mediated adverse effects; however, it also means eliglustat is ineffective for neuronopathic forms of Gaucher disease (types 2 and 3) [1]. In contrast, next-generation GCS inhibitors such as venglustat (GZ/SAR402671) are specifically designed for enhanced brain penetration, achieving cerebrospinal fluid (CSF) concentrations sufficient for CNS glycosphingolipid reduction [2]. Preclinical studies demonstrate that eliglustat administration does not reduce glucosylceramide levels in brain tissue, whereas brain-penetrant analogs show measurable CNS target engagement [3].

blood-brain barrier CNS penetration neuronopathic Gaucher disease venglustat

CYP2D6-Dependent Pharmacokinetics and Drug-Drug Interaction Liability

Eliglustat tartrate is primarily metabolized by CYP2D6 (with secondary contribution from CYP3A4) and is a substrate of P-glycoprotein (P-gp), creating a unique DDI profile not shared by other GCS inhibitors [1]. Co-administration with paroxetine (strong CYP2D6 inhibitor) increases eliglustat exposure by 8.9-fold; ketoconazole (strong CYP3A4/P-gp inhibitor) increases exposure by 4.3-fold [2]. Conversely, rifampin (strong CYP3A4/P-gp inducer) reduces eliglustat exposure by >85% [3]. In contrast, miglustat is not metabolized by CYP enzymes and undergoes renal excretion unchanged, while ERT agents (imiglucerase, velaglucerase alfa, taliglucerase alfa) are proteins not subject to CYP-mediated DDIs [4].

CYP2D6 polymorphism pharmacogenomics drug-drug interactions P-glycoprotein

Safety Profile: Neurologic Adverse Events — Eliglustat vs. Miglustat

In the pivotal phase 2 clinical study of eliglustat in previously untreated GD1 patients (n=26), no neurologic adverse effects such as tremor or peripheral neuropathy were observed, and only mild gastrointestinal events occurred in three patients [1]. In contrast, miglustat treatment is associated with a notable incidence of neurologic adverse events including tremor (approximately 30% of patients) and peripheral neuropathy, which have limited its clinical utility [2]. Additionally, the phase 2 study reported that unlike miglustat, no intolerance to eliglustat was observed [3]. This differential neurologic safety profile stems from the distinct chemical scaffold and target selectivity of eliglustat compared to the iminosugar structure of miglustat.

neurologic adverse events tolerability safety profile peripheral neuropathy

Generic Market Availability and Procurement Options

Eliglustat tartrate has transitioned from single-source originator supply to a multi-source generic market. As of 2025, the FDA has approved ANDAs from multiple manufacturers including Apotex, Cipla, Dr. Reddy's, Teva Pharmaceuticals, and Upsher-Smith Laboratories, all with AB-rated therapeutic equivalence to the reference listed drug (Cerdelga) [1]. NDA 212474 and related applications cover eliglustat tartrate capsules at 84 mg base equivalent strength [2]. In contrast, miglustat (Zavesca) remains under patent protection with limited generic competition, while ERT agents (imiglucerase, velaglucerase alfa, taliglucerase alfa) are biologic products with complex manufacturing requirements and no interchangeable biosimilar approvals in the U.S. [3].

generic availability ANDA therapeutic equivalence procurement

Eliglustat Tartrate: Validated Research and Procurement Application Scenarios


Selective Glucosylceramide Synthase Inhibition Without Glycosidase Off-Target Confounding

Researchers investigating glycosphingolipid biosynthesis or lysosomal storage disorders requiring clean GCS inhibition should select eliglustat tartrate over miglustat or broader-spectrum iminosugars. With a selectivity window >250-fold over intestinal and lysosomal glycosidases (IC50 >10 µM for all off-targets vs. 40 nM for GCS), eliglustat enables experiments where confounding off-target glycosidase effects would invalidate results [1]. This is particularly critical for studies examining glucosylceramide-dependent signaling pathways, where miglustat's inhibition of α-glucosidases and disaccharidases introduces uncontrolled variables.

CYP2D6 Pharmacogenomics Research and Drug-Drug Interaction Studies

Eliglustat tartrate serves as a validated probe substrate for investigating CYP2D6-mediated metabolism and P-glycoprotein transport in vitro and in vivo. Its well-characterized DDI profile—8.9-fold exposure increase with CYP2D6 inhibition (paroxetine), 4.3-fold increase with CYP3A4/P-gp inhibition (ketoconazole), and >85% decrease with CYP3A4/P-gp induction (rifampin)—provides quantitative benchmarks for experimental systems [2]. Procurement for pharmacogenomics studies should prioritize eliglustat over miglustat (no CYP metabolism) or ERT agents (protein therapeutics) when CYP2D6-dependent metabolic phenotyping is the research objective.

Peripheral-Only GCS Inhibition Models (Excluding CNS Effects)

For studies requiring GCS inhibition restricted to peripheral tissues without CNS penetration, eliglustat tartrate is the appropriate tool compound. Its minimal brain penetration makes it suitable for investigations of peripheral vs. central glycosphingolipid metabolism [3]. Researchers should not use eliglustat for CNS-targeted studies; brain-penetrant GCS inhibitors such as venglustat are required for those applications. This peripheral selectivity profile is a deliberate design feature that distinguishes eliglustat from next-generation CNS-penetrant GCS inhibitors.

Multi-Source Procurement for Clinical Supply Chain Resilience

Procurement professionals sourcing eliglustat tartrate for clinical or research use benefit from a mature generic market with at least five FDA-approved, AB-rated manufacturers (Apotex, Cipla, Dr. Reddy's, Teva, Upsher-Smith) as of 2025 [4]. This multi-source availability contrasts with miglustat's single-source status and ERT agents' complex biologic manufacturing constraints. For institutions requiring reliable, cost-effective supply of GCS inhibitors, eliglustat tartrate offers competitive pricing and reduced supply disruption risk through vendor diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eliglustat tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.